Pyridin-3-ylphosphonic acid

Übersicht

Beschreibung

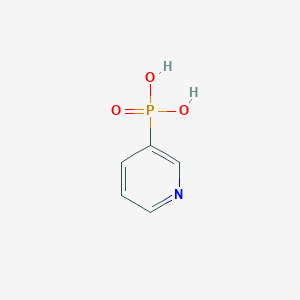

Pyridin-3-ylphosphonic acid is an organic compound with the molecular formula C₅H₆NO₃P. It is a derivative of pyridine, where a phosphonic acid group is attached to the third position of the pyridine ring. This compound is known for its strong binding ability due to the presence of both the phosphonic acid group and the pyridyl nitrogen atom, which provide multiple binding sites for metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridin-3-ylphosphonic acid can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with triethyl phosphite, followed by hydrolysis. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridin-3-ylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or phosphine.

Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

Pyridin-3-ylphosphonic acid and its derivatives have been studied for their antimicrobial properties. For instance, certain phosphoryl-substituted heterocycles exhibit significant activity against various bacterial strains. Research indicates that these compounds can act as inhibitors of enzymes critical for bacterial survival, thus showcasing their potential as antibiotic agents .

1.2 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as γ-glutamyl kinase. In studies, this compound analogues demonstrated promising results in inhibiting this enzyme, which is involved in amino acid metabolism and could be a target for developing treatments for metabolic disorders .

1.3 Cancer Research

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. These compounds have been shown to inhibit RET (rearranged during transfection) kinases, which are implicated in various cancers. The inhibition of RET can lead to reduced tumor growth and proliferation, making these compounds candidates for further development in oncology .

Synthetic Applications

2.1 Asymmetric Synthesis

this compound serves as a key intermediate in the synthesis of chiral phosphonates and other complex organic molecules. New synthetic strategies have been developed that utilize this compound to create nonracemic phosphoryl-substituted heterocycles with high enantioselectivity . This is particularly relevant in the design of pharmaceuticals where chirality plays a crucial role in biological activity.

2.2 Development of New Synthetic Routes

Innovative synthetic methods involving this compound have been reported, including its use in Michael additions and cyclization reactions. These methods allow for the efficient synthesis of various heterocycles that possess potential biological activities . The development of these synthetic routes enhances the accessibility of complex molecules that can be further explored for their pharmacological properties.

Case Studies

3.1 Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

A series of pyrazolo[1,5-a]pyridine-3-phosphonates were synthesized using oxidative cycloaddition techniques involving this compound derivatives. This approach yielded compounds with moderate to good yields and demonstrated the versatility of this compound in creating complex structures .

| Compound Type | Yield (%) | Methodology |

|---|---|---|

| Pyrazolo[1,5-a]pyridine-3-phosphonates | 70–85% | Oxidative [3+2] cycloaddition |

| Pyrrolidin-3-ylphosphonic acids | 65–90% | Ni(II)-catalyzed Michael addition |

3.2 Inhibition Studies on Enzymes

In a study evaluating the inhibitory effects on γ-glutamyl kinase, several this compound analogues were tested for their efficacy. The results indicated that these compounds could effectively inhibit enzyme activity at low concentrations, suggesting their potential as therapeutic agents for diseases related to amino acid metabolism .

Wirkmechanismus

The mechanism of action of pyridin-3-ylphosphonic acid involves its ability to bind to metal ions through the phosphonic acid group and the pyridyl nitrogen atom. This binding can influence various molecular targets and pathways, depending on the specific application. For example, in coordination chemistry, the compound forms stable complexes with metal ions, which can then participate in catalytic reactions .

Vergleich Mit ähnlichen Verbindungen

Pyridine-2-ylphosphonic acid: Similar structure but with the phosphonic acid group at the second position.

Pyridine-4-ylphosphonic acid: Phosphonic acid group at the fourth position.

3-Aminopyridine: Contains an amino group instead of a phosphonic acid group at the third position.

Uniqueness: Pyridin-3-ylphosphonic acid is unique due to its strong binding ability and versatility in forming complexes with metal ions. This makes it particularly valuable in coordination chemistry and materials science .

Biologische Aktivität

Pyridin-3-ylphosphonic acid is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a phosphonic acid group, which endows it with unique chemical properties. The presence of the pyridine moiety enhances its ability to interact with biological systems, making it a promising candidate in medicinal chemistry.

Synthesis Methods

Various synthetic routes have been developed for this compound, including:

- Direct Phosphonation : Utilizing phosphorus oxychloride (POCl₃) in the presence of pyridine.

- Multicomponent Reactions : Employing Groebke–Blackburn–Bienayme reactions to synthesize phosphonic acid derivatives .

- Hydrolysis Reactions : Phosphonates can undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives.

This compound and its derivatives have shown various biological activities, including:

- Inhibition of Enzymatic Activity : It has been noted for its role as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), which is crucial in DNA repair mechanisms. Studies indicate that phosphonic acid-containing inhibitors exhibit stronger binding interactions compared to carboxylic acid analogs .

- Antiviral Properties : A series of derivatives have been evaluated for anti-HIV activity, with some compounds displaying moderate inhibitory effects against HIV strains. Notably, certain derivatives showed EC50 values as low as 8.18 μM, indicating significant antiviral potential .

- Inhibition of Prenylation : this compound derivatives have demonstrated selective inhibition of Rab geranylgeranyl transferase (RGGT), impacting protein prenylation essential for various cellular functions .

Case Studies

- HIV Inhibition Study : A study synthesized novel 2-(pyridin-3-yloxy)acetamide derivatives that exhibited anti-HIV activity in MT-4 cell cultures. The most active compound had an EC50 value of 8.18 μM, confirming the potential of pyridine-based compounds in antiviral therapy .

- TDP1 Inhibition Analysis : Research on phosphonic acid inhibitors revealed that certain derivatives showed IC50 values ranging from micromolar to millimolar concentrations against TDP1, highlighting their potential in cancer therapeutics where DNA repair mechanisms are critical .

Data Table: Biological Activity Overview

| Compound Name | Target Enzyme/Pathway | IC50/EC50 Value | Biological Effect |

|---|---|---|---|

| This compound Derivative | TDP1 | 1660 ± 160 µM | Inhibition of DNA repair |

| 2-(Pyridin-3-yloxy)acetamide | HIV | 8.18 μM | Antiviral activity |

| Phosphonocarboxylate Derivative | RGGT | LED 3 μM | Inhibition of protein prenylation |

Eigenschaften

IUPAC Name |

pyridin-3-ylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NO3P/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUKSCUJAADYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630945 | |

| Record name | Pyridin-3-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53340-11-7 | |

| Record name | P-3-Pyridinylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53340-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridin-3-ylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.